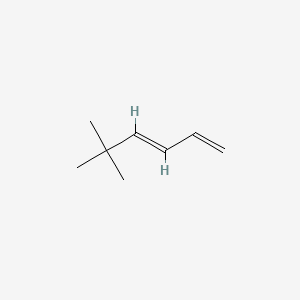

5,5-Dimethyl-1,3-hexadiene

Description

Contextual Significance within Diene Chemistry

Conjugated dienes are a fundamental class of compounds in organic chemistry, primarily due to their participation in a wide array of reactions, most notably pericyclic reactions like the Diels-Alder cycloaddition and various polymerization processes. masterorganicchemistry.com The reactivity of a conjugated diene is dictated by the electronic properties and steric environment of its 4-pi-electron system. masterorganicchemistry.com

The significance of 5,5-dimethyl-1,3-hexadiene (B1143360) stems from its specific substitution pattern. The conjugated system enhances electron delocalization, making it reactive toward electrophiles. However, the bulky tert-butyl group at the C5 position introduces considerable steric hindrance. This steric bulk can influence the regioselectivity and stereoselectivity of its reactions. For instance, in cycloaddition reactions, the large substituent can direct the approach of a dienophile to the less hindered face of the diene. Research on similarly hindered dienes, such as 2,5-dimethyl-2,4-hexadiene (B125384), has shown that geminal methyl groups can inhibit certain reactions, a principle that likely extends to this compound. uib.nochemrxiv.org Its linear structure allows for diverse polymerization pathways, a contrast to the constraints found in cyclic dienes.

Isomeric Forms and Stereochemical Considerations

The presence of a double bond between the third and fourth carbon atoms in this compound gives rise to geometric isomerism. This results in two distinct stereoisomers: the (E)-isomer and the (Z)-isomer. nih.govnist.gov

(3E)-5,5-Dimethyl-1,3-hexadiene : In this isomer, the higher priority groups on each carbon of the C3=C4 double bond are on opposite sides. This configuration is generally the more stable of the two due to reduced steric strain between the substituents. The IUPAC standard name for this isomer is (3E)-5,5-dimethylhexa-1,3-diene. nih.govchemspider.com

(Z)-5,5-Dimethyl-1,3-hexadiene : In this isomer, the higher priority groups are on the same side of the double bond. This arrangement leads to greater steric repulsion, particularly between the bulky C5-substituent and the rest of the diene backbone, making it less stable than the (E)-isomer. nih.govnist.gov

The stereochemistry of the diene is crucial as it dictates the geometry of the products formed in stereospecific reactions like the Diels-Alder reaction. For a diene to react in a Diels-Alder cycloaddition, it must be able to adopt an s-cis conformation (where the two double bonds are on the same side of the connecting single bond). masterorganicchemistry.com The steric bulk of the tert-butyl group in this compound may influence the equilibrium between the s-cis and s-trans conformations, thereby affecting its reactivity in such cycloadditions.

Table 2: Isomers of this compound

| Isomer Name | CAS Registry Number | Key Structural Feature |

|---|---|---|

| (3E)-5,5-Dimethyl-1,3-hexadiene | 1515-79-3 nist.govchemspider.com | Substituents on opposite sides of the C3=C4 double bond. nih.gov |

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| (3E)-5,5-dimethylhexa-1,3-diene |

| (Z)-5,5-dimethylhexa-1,3-diene |

| 2,5-dimethyl-2,4-hexadiene |

| Butadiene |

Structure

3D Structure

Properties

IUPAC Name |

(3E)-5,5-dimethylhexa-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14/c1-5-6-7-8(2,3)4/h5-7H,1H2,2-4H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKCQGTKPNABNLF-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C=CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)/C=C/C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36320-14-6, 59697-92-6 | |

| Record name | (E)-1,3-Hexadiene, 5,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036320146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z)-5,5-Dimethyl-1,3-hexadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059697926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Advanced Synthetic Methodologies for 5,5 Dimethyl 1,3 Hexadiene

Established Laboratory Syntheses

Laboratory-scale synthesis prioritizes versatility, control, and the ability to produce specific isomers. Several classical organic reactions can be adapted to produce 5,5-dimethyl-1,3-hexadiene (B1143360) with high purity.

Grignard Reagent-Based Approaches

Grignard reactions are a cornerstone of organic chemistry for forming carbon-carbon bonds. A plausible and controllable route to this compound involves the reaction of a suitable ketone with a vinyl Grignard reagent, followed by a dehydration step.

This two-step approach begins with the nucleophilic addition of vinylmagnesium bromide to 3,3-dimethyl-2-butanone (pinacolone). The reaction is typically conducted in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form a tertiary allylic alcohol intermediate, 5,5-dimethyl-1-hexen-3-ol. The subsequent step involves the acid-catalyzed dehydration of this alcohol. Treatment with a strong acid like sulfuric acid or phosphoric acid, or heating with iodine, facilitates the elimination of a water molecule to form a new double bond conjugated with the existing one. The regioselectivity of the elimination is crucial for yielding the desired 1,3-diene structure.

| Step | Reactants | Key Reagents/Conditions | Product |

| 1. Addition | 3,3-Dimethyl-2-butanone, Vinylmagnesium bromide | Anhydrous Diethyl Ether or THF | 5,5-Dimethyl-1-hexen-3-ol |

| 2. Dehydration | 5,5-Dimethyl-1-hexen-3-ol | H₂SO₄ (cat.), Heat | This compound |

This interactive table summarizes the Grignard reagent-based synthetic pathway.

The widespread availability of Grignard reagents and the predictable nature of their reactions with ketones make this a reliable strategy for targeted synthesis. nih.gov

Dimerization of Isoprene (B109036) Derivatives

The dimerization of isoprene is a fundamental industrial process for synthesizing C10 monoterpenes and other valuable chemicals. nih.gov This reaction can proceed via thermal or catalytic pathways, yielding a variety of linear and cyclic dimers depending on the conditions and catalysts employed. nih.govresearchgate.net

Palladium-based catalysts, often used with phosphine (B1218219) ligands like triphenylphosphine, are particularly versatile for controlling the selectivity of isoprene dimerization. nih.gov For instance, certain palladium systems favor the formation of linear "tail-to-tail" dimers such as 2,7-dimethyl-1,3,7-octatriene. nih.gov Other catalytic systems, including those based on iron, can also be effective. researchgate.net While the direct dimerization of isoprene typically yields isomers such as limonene, dipentene, and various octadienes, it does not directly produce this compound. google.com However, the principles of diene dimerization are relevant to the synthesis of C8 and C10 skeletons, and functionalized isoprene derivatives could theoretically be employed as synthons in more complex, multi-step pathways to achieve the desired structure.

Elimination Reactions for Diene Formation

Elimination reactions are a direct and effective method for introducing unsaturation into an organic molecule to form a diene. A common strategy involves the double dehydrohalogenation of a vicinal or geminal dihalide using a strong base. For the synthesis of this compound, a suitable precursor would be a dihaloalkane such as 3,4-dichloro-5,5-dimethylhexane. Treatment of this precursor with a strong base like potassium tert-butoxide in an appropriate solvent would induce a double E2 elimination, yielding the conjugated diene.

Alternatively, a double dehydration of a corresponding diol, such as 5,5-dimethylhexane-1,3-diol, can be achieved through acid catalysis at elevated temperatures. The challenge in this approach lies in controlling the regioselectivity of the elimination to ensure the formation of the conjugated 1,3-diene system over other possible isomeric dienes. The synthesis of the diol precursor itself can be accomplished through methods such as the reduction of a corresponding hydroxy ketone or dione.

Industrial-Scale Production Pathways

For industrial production, synthetic routes must be cost-effective, scalable, and highly efficient. Catalytic processes are paramount in achieving these goals.

Catalytic Processes and Optimization Strategies

While specific industrial processes for this compound are not widely documented, general principles of industrial diene synthesis can be applied. One of the most common industrial methods for producing conjugated dienes is the catalytic dehydrogenation of alkanes or alkenes. A plausible precursor for this process would be 5,5-dimethyl-1-hexene or 5,5-dimethylhexane. The reaction is typically carried out at high temperatures (e.g., 500-700 °C) over a solid-state catalyst.

Another relevant industrial method is the Prins condensation, which can be used to form dienes from aldehydes and alcohols. For instance, the synthesis of 2,5-dimethyl-2,4-hexadiene (B125384) has been achieved through the condensation of isobutyraldehyde (B47883) with tert-butyl alcohol over acidic molecular sieve catalysts like HZSM-5. researchgate.net This demonstrates the potential for using acidic catalysts to construct complex diene skeletons from smaller, readily available precursors on a large scale. researchgate.net

Optimization of these processes involves several key strategies:

Catalyst Selection: The choice of catalyst is critical. For dehydrogenation, catalysts often consist of metal oxides like chromium(III) oxide (Cr₂O₃) on a high-surface-area support like alumina (B75360) (Al₂O₃). For condensation reactions, solid acids like zeolites (e.g., HZSM-5) are effective. researchgate.net

Reaction Conditions: Temperature, pressure, and contact time must be finely tuned to maximize the yield of the desired diene and minimize side reactions such as cracking or polymerization.

Feedstock Purity: The purity of the precursor feedstock is important to prevent catalyst poisoning and ensure consistent product quality.

| Catalytic Strategy | Typical Catalyst | Precursor Type | Key Advantage |

| Catalytic Dehydrogenation | Metal Oxides (e.g., Cr₂O₃/Al₂O₃) | Alkane / Alkene | Direct route from simple hydrocarbons |

| Prins Condensation | Solid Acids (e.g., HZSM-5 Zeolite) | Aldehyde + Alcohol/Alkene | Builds carbon skeleton and forms diene |

This interactive table outlines potential industrial catalytic strategies.

Precursor Chemistry and Functionalization

The success of any synthetic route to this compound depends heavily on the availability and chemistry of suitable precursors. The functional groups present on a precursor molecule dictate the type of reaction that can be used to generate the final diene structure.

For the Grignard-based approach, the key precursor is 3,3-dimethyl-2-butanone (pinacolone). Pinacolone is readily synthesized via the pinacol (B44631) rearrangement of pinacol (2,3-dimethyl-2,3-butanediol). This classic rearrangement involves the treatment of the diol with a strong acid, leading to a 1,2-methyl shift and formation of the ketone.

Elucidation of Reaction Mechanisms and Reactivity Profiles

Cycloaddition Reactions

Cycloaddition reactions are a cornerstone of organic synthesis, allowing for the construction of cyclic molecules in a single step. For 5,5-Dimethyl-1,3-hexadiene (B1143360), the conjugated diene system is the reactive component in these transformations.

Diels-Alder Reactions: Stereoselectivity and Regioselectivity

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a substituted alkene (dienophile) to form a cyclohexene (B86901) derivative. wikipedia.org This reaction is highly valuable for its ability to form six-membered rings with significant control over regio- and stereochemical outcomes. wikipedia.orgnih.gov this compound can serve as the four-electron component in this reaction.

The reaction is stereospecific, meaning the stereochemistry of the substituents on the dienophile is preserved in the product. masterorganicchemistry.com For instance, a cis-dienophile will yield a product with cis substituents on the newly formed ring, and a trans-dienophile will result in a trans relationship. masterorganicchemistry.comyoutube.com

When an unsymmetrical diene like this compound reacts with an unsymmetrical dienophile, the issue of regioselectivity arises, as multiple constitutional isomers can be formed. masterorganicchemistry.com The outcome is governed by the electronic properties of the substituents on both the diene and the dienophile. Generally, reactions involving 1-substituted dienes favor the formation of "ortho" (1,2) products, while 2-substituted dienes tend to yield "para" (1,4) products. masterorganicchemistry.com The "meta" (1,3) product is typically a minor component. masterorganicchemistry.com

| Diene Substitution Pattern | Dienophile | Major Product Regioisomer | Minor Product Regioisomer |

|---|---|---|---|

| 1-Substituted (e.g., Electron-Donating Group at C1) | Unsymmetrical (with Electron-Withdrawing Group) | "Ortho" (1,2-disubstituted) | "Meta" (1,3-disubstituted) |

| 2-Substituted (e.g., Electron-Donating Group at C2) | Unsymmetrical (with Electron-Withdrawing Group) | "Para" (1,4-disubstituted) | "Meta" (1,3-disubstituted) |

The rate of a Diels-Alder reaction is significantly influenced by the electronic nature of the diene and dienophile. youtube.com In a "normal electron-demand" Diels-Alder reaction, the reactivity is enhanced when the diene possesses electron-donating groups and the dienophile is substituted with electron-withdrawing groups (e.g., -COR, -CO₂H, -C≡N). wikipedia.orglibretexts.org This arrangement lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, facilitating the reaction. youtube.com

Conversely, in an "inverse electron-demand" Diels-Alder reaction, the roles are reversed. The diene is substituted with electron-withdrawing groups, and the dienophile has electron-donating groups. wikipedia.org The primary interaction in this case is between the LUMO of the diene and the HOMO of the dienophile. wikipedia.org Substituents at the C1 position of a diene generally have a more pronounced effect on reactivity than substituents at the C2 position. youtube.com

The stereoselectivity of the Diels-Alder reaction can also be understood by analyzing the possible transition states. Two primary transition states are considered: the endo and the exo. wikipedia.org In the endo transition state, the most significant substituent on the dienophile is oriented toward the developing π-system of the diene. wikipedia.org In the exo transition state, this substituent points away from the diene system. wikipedia.org

For many Diels-Alder reactions, the endo product is the kinetically favored product, a phenomenon known as the Alder Endo Rule. This preference is often attributed to stabilizing secondary orbital interactions between the substituent on the dienophile and the interior carbons (C2 and C3) of the diene in the transition state. However, the endo/exo selectivity can be strongly influenced by the substitution pattern of both the diene and dienophile, with steric hindrance sometimes favoring the formation of the exo product. nih.gov

[2+2] Cycloaddition Reactions and Photochemical Pathways

While [4+2] cycloadditions are typically thermally allowed, [2+2] cycloadditions of simple dienes are often thermally forbidden by orbital symmetry rules and instead proceed under photochemical conditions. libretexts.org These photocycloadditions represent a powerful method for synthesizing cyclobutane (B1203170) rings. nih.gov

For 1,3-dienes, irradiation with ultraviolet light can lead to [2+2] cycloaddition, yielding vinylcyclobutane products. nih.gov The high-energy UV radiation required for direct photoexcitation can sometimes lead to decomposition. nih.gov An alternative is the use of visible light-absorbing transition metal complexes as photosensitizers, which allows the reaction to proceed under milder conditions with long-wavelength visible light. nih.gov These reactions proceed via the triplet state of the diene.

Electrophilic and Nucleophilic Addition Reactions

The conjugated double bonds in this compound are electron-rich, making them nucleophilic and thus susceptible to attack by electrophiles. libretexts.org Electrophilic addition is a characteristic reaction of compounds containing carbon-carbon double bonds. libretexts.org

The reaction is initiated by the attack of the diene's π electrons on an electrophile. libretexts.org This forms a resonance-stabilized allylic carbocation intermediate. libretexts.org This delocalization of the positive charge across multiple carbon atoms is a key feature of the reactivity of conjugated dienes and influences the final product distribution. libretexts.org

Mechanism of Halogenation Reactions

Halogenation is a classic example of an electrophilic addition reaction. When a conjugated diene like this compound reacts with a halogen such as bromine (Br₂) or chlorine (Cl₂), addition can occur across one of the double bonds. The mechanism involves the formation of a bridged halonium ion intermediate. youtube.com

The subsequent step is the attack of the halide anion (X⁻). Because the intermediate is a resonance-stabilized allylic cation, the nucleophilic halide can attack at different positions. libretexts.org This leads to a mixture of products:

1,2-Addition Product: The halide attacks at the carbon adjacent to the one that the first halogen atom bonded to.

1,4-Addition Product: The halide attacks at the terminal carbon of the original conjugated system, causing the remaining double bond to shift to the central position. libretexts.org

| Reaction Type | Intermediate | Addition Pathway | Product Type |

|---|---|---|---|

| Halogenation (e.g., with HBr) | Resonance-Stabilized Allylic Carbocation | 1,2-Addition | Kinetic Product (often favored at low temperatures) |

| 1,4-Addition | Thermodynamic Product (often favored at higher temperatures) |

The ratio of the 1,2- and 1,4-addition products is often dependent on the reaction temperature. libretexts.org At lower temperatures, the reaction is typically under kinetic control, favoring the 1,2-addition product which is formed faster due to the proximity of the nucleophile to the adjacent carbon. libretexts.org At higher temperatures, the reaction is under thermodynamic control, and the more stable 1,4-addition product is favored. libretexts.org

Regioselectivity in Electrophilic Attack

The electrophilic attack on conjugated dienes like this compound is a well-studied process that can lead to a mixture of products through 1,2- and 1,4-addition pathways. The regioselectivity of this reaction is dictated by the stability of the intermediate carbocation formed during the initial electrophilic attack.

In the case of this compound, the presence of a bulky tert-butyl group at the C-5 position introduces significant steric and electronic influences. The first step in an electrophilic addition (e.g., with an acid like HBr) is the protonation of one of the double bonds. Protonation can occur at C-1 or C-4.

Protonation at C-1: This yields a resonance-stabilized allylic carbocation with the positive charge distributed between C-2 (a secondary carbon) and C-4 (also a secondary carbon).

Protonation at C-4: This is highly disfavored as it would place a positive charge on C-3, adjacent to the sterically demanding tert-butyl group, and would result in a less stable, isolated primary carbocation at C-1 if the initial attack is on the C-2/C-3 double bond.

Following Markovnikov's rule, protonation occurs to form the most stable carbocation intermediate. lumenlearning.comwikipedia.org Therefore, protonation at C-1 is the dominant initial step, leading to the formation of a resonance-stabilized allylic carbocation.

The subsequent attack by the nucleophile (e.g., Br⁻) can occur at either of the electron-deficient carbons (C-2 or C-4).

Attack at C-2: This results in the 1,2-addition product , 3-Bromo-5,5-dimethyl-1-hexene.

Attack at C-4: This results in the 1,4-addition product , 1-Bromo-5,5-dimethyl-2-hexene.

The ratio of these products is often dependent on the reaction conditions. chemrestech.com At lower temperatures, the reaction is under kinetic control, and the product that is formed faster, the 1,2-adduct, typically predominates. bohrium.com This is often attributed to the proximity effect, where the nucleophile attacks the carbon atom closest to where the electrophile initially added. chemrestech.com At higher temperatures, the reaction is under thermodynamic control, favoring the most stable product. In this case, the 1,4-adduct is generally more stable because it leads to a more substituted (and thus more stable) internal double bond.

| Addition Type | Product Name | Controlling Factor | General Conditions |

|---|---|---|---|

| 1,2-Addition | 3-Bromo-5,5-dimethyl-1-hexene | Kinetic Control | Low Temperature |

| 1,4-Addition | 1-Bromo-5,5-dimethyl-2-hexene | Thermodynamic Control | High Temperature |

Sigmatropic Rearrangements

Sigmatropic rearrangements are pericyclic reactions where a σ-bond migrates across a π-electron system. wikipedia.org These reactions are typically uncatalyzed and proceed through a concerted mechanism.

lumenlearning.comacs.org-Hydrogen Shifts in Hexadiene Systems

A lumenlearning.comacs.org-hydrogen shift is a common type of sigmatropic rearrangement in 1,3-diene systems. libretexts.org This process involves the migration of a hydrogen atom from a position allylic to the diene system (C-5) to the other end of the conjugated system (C-1). The reaction proceeds through a cyclic, six-electron transition state. According to the Woodward-Hoffmann rules, a thermal lumenlearning.comacs.org-hydrogen shift is predicted to occur suprafacially, meaning the hydrogen atom remains on the same face of the π-system throughout the migration. libretexts.orgstereoelectronics.org

For this compound, a lumenlearning.comacs.org-hydrogen shift is theoretically possible. However, the substrate lacks a hydrogen atom at the C-5 position; instead, it has two methyl groups. Therefore, a lumenlearning.comacs.org-hydrogen shift cannot occur from C-5. A shift could conceivably occur from one of the methyl groups at C-5, but this would involve the breaking of a stronger C-C bond or a C-H bond from a non-activated methyl group, making it a high-energy, unlikely process under typical thermal conditions. The primary interest in such shifts relates to the potential for isomerization in substituted hexadienes that do possess the requisite C-5 hydrogen.

Allylic Rearrangements and Isomerization Pathways

Allylic rearrangements involve the migration of a double bond within a three-carbon allylic system. dntb.gov.ua For this compound, isomerization can lead to other structural isomers. Such rearrangements can be promoted by acid or heat. For instance, acid catalysis can lead to the formation of a carbocation, which can then eliminate a proton from a different position to form a new, potentially more stable, diene.

Thermal or transition-metal-promoted rearrangements can also facilitate isomerization. For example, related alkylallenes are known to isomerize to conjugated 1,3-dienes to achieve greater thermodynamic stability. mdpi.comencyclopedia.pub While this compound is already a conjugated diene, it could potentially isomerize to other dienes, such as 2,2-Dimethyl-3,5-hexadiene, although this would break conjugation and is thermodynamically unfavorable. The most likely isomerization pathway would be the E/Z isomerization of the double bond at C-3.

Oxidation and Reduction Pathways

Formation of Ketones and Alcohols via Oxidation

The double bonds in this compound are susceptible to oxidative cleavage, typically through ozonolysis. wikipedia.org This reaction breaks the carbon-carbon double bonds and replaces them with carbonyl groups. The specific products depend on the workup conditions.

Ozonolysis of this compound would cleave both the C1=C2 and C3=C4 bonds.

Cleavage of C1=C2: This would yield formaldehyde (B43269) (from C1) and a larger fragment.

Cleavage of C3=C4: This would cleave the remaining fragment.

Following a reductive workup (e.g., with dimethyl sulfide), the reaction would yield:

Formaldehyde (from C-1)

Glyoxal (from C-2 and C-3)

Pinacolone (3,3-dimethyl-2-butanone) (from C-4, C-5, and C-6)

| Original Carbon(s) | Product | Compound Class |

|---|---|---|

| C-1 | Formaldehyde | Aldehyde |

| C-2 and C-3 | Glyoxal | Dialdehyde |

| C-4, C-5, C-6 | Pinacolone | Ketone |

Alternatively, oxidation can lead to the formation of alcohols. Epoxidation of one of the double bonds with a peroxy acid (e.g., m-CPBA) would form an epoxide. Subsequent acid-catalyzed hydrolysis of the epoxide would yield a diol (a type of alcohol). Due to the steric hindrance from the tert-butyl group, the C1=C2 double bond would be more susceptible to epoxidation than the C3=C4 double bond.

Hydrogenation to Cyclohexane (B81311) Derivatives

Catalytic hydrogenation of conjugated dienes typically results in the saturation of the double bonds to form an alkane. lumenlearning.comlibretexts.org The reaction of this compound with H₂ over a metal catalyst (like Pd, Pt, or Ni) would proceed in stages.

Partial Hydrogenation: Addition of one mole of H₂ can result in 1,2-addition to give 5,5-Dimethyl-1-hexene or 1,4-addition to give 5,5-Dimethyl-2-hexene.

Complete Hydrogenation: Addition of two or more moles of H₂ will lead to the complete saturation of the diene, yielding 5,5-Dimethylhexane .

The formation of cyclohexane derivatives from the hydrogenation of an acyclic diene like this compound is not a standard or expected reaction pathway. Such a transformation would require an intramolecular cyclization reaction, which is not typical under standard hydrogenation conditions for this substrate. The expected product of complete hydrogenation is the corresponding alkane.

Spectroscopic Characterization in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, including 5,5-Dimethyl-1,3-hexadiene (B1143360). By analyzing the chemical shifts, coupling constants, and multiplicities of ¹H and ¹³C nuclei, a complete structural map of the molecule can be assembled.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the vinylic protons of the diene system and the aliphatic protons of the tert-butyl group. The protons on the conjugated double bonds (C1 to C4) will appear in the downfield region typical for alkenes, with their chemical shifts influenced by their position in the conjugated system. The nine equivalent protons of the tert-butyl group will produce a sharp singlet in the upfield, aliphatic region.

In the ¹³C NMR spectrum, each of the six unique carbon atoms in the molecule will produce a distinct resonance. The sp²-hybridized carbons of the diene system are found in the downfield region (typically 100-150 ppm), while the sp³-hybridized carbons of the tert-butyl group appear in the upfield region. chemguide.co.uk The quaternary carbon of the tert-butyl group generally shows a weaker signal. dtic.mil

Below are the expected NMR data for (E)-5,5-Dimethyl-1,3-hexadiene, based on established chemical shift correlations.

Interactive Table 1: Predicted ¹H and ¹³C NMR Data for (E)-5,5-Dimethyl-1,3-hexadiene

| Atom Type | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |

| CH₂ =CH | ¹H | ~5.0 - 5.2 | Doublet of Doublets (dd) | J ≈ 10 (cis), J ≈ 17 (trans) | C1 Protons |

| CH₂=CH | ¹H | ~6.2 - 6.4 | Doublet of Triplets (dt) | J ≈ 10 (cis), J ≈ 17 (trans), J ≈ 10 (vicinal) | C2 Proton |

| CH=CH | ¹H | ~5.6 - 5.8 | Doublet of Doublets (dd) | J ≈ 15 (trans), J ≈ 10 (vicinal) | C3 Proton |

| CH =C(CH₃)₃ | ¹H | ~5.9 - 6.1 | Doublet (d) | J ≈ 15 (trans) | C4 Proton |

| C(CH₃ )₃ | ¹H | ~1.0 - 1.1 | Singlet (s) | N/A | C6 Protons (tert-butyl) |

| C H₂=CH | ¹³C | ~115 - 120 | C1 | ||

| CH₂=C H | ¹³C | ~135 - 140 | C2 | ||

| C H=CH | ¹³C | ~125 - 130 | C3 | ||

| CH=C H | ¹³C | ~140 - 145 | C4 | ||

| C (CH₃)₃ | ¹³C | ~30 - 35 | C5 | ||

| C(C H₃)₃ | ¹³C | ~28 - 32 | C6 (tert-butyl) |

Mass Spectrometry for Reaction Intermediate Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). libretexts.org For this compound (C₈H₁₄), the molecular weight is approximately 110.20 g/mol . nist.govnih.gov In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺•), which can then undergo fragmentation. chemguide.co.uk

The mass spectrum of this compound is expected to show a molecular ion peak at m/z = 110. The fragmentation pattern is dominated by the cleavage of bonds that lead to the formation of stable carbocations. pressbooks.pub The most prominent fragmentation pathway involves the loss of a tert-butyl radical (•C(CH₃)₃), which has a mass of 57 amu. This results in a highly stable resonance-stabilized allylic cation [CH₂=CH-CH=CH]⁺ at m/z = 53. However, a more significant fragmentation is the cleavage of the C4-C5 bond to produce a tert-butyl cation, [C(CH₃)₃]⁺, which is a very stable tertiary carbocation. This fragment would appear at m/z = 57 and is often the base peak in the mass spectra of compounds containing a tert-butyl group. pressbooks.pub

In mechanistic studies, mass spectrometry is crucial for identifying reaction intermediates, especially in complex catalytic cycles. princeton.edu By sampling a reaction mixture over time, transient species can be detected and characterized, providing direct evidence for proposed reaction pathways.

Interactive Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Ion Formula | Identity | Comments |

| 110 | [C₈H₁₄]⁺• | Molecular Ion (M⁺•) | Corresponds to the molecular weight of the parent compound. nist.gov |

| 95 | [C₇H₁₁]⁺ | [M - CH₃]⁺ | Loss of a methyl radical. |

| 57 | [C₄H₉]⁺ | [C(CH₃)₃]⁺ | Tert-butyl cation; expected to be the base peak due to its high stability. pressbooks.pub |

| 53 | [C₄H₅]⁺ | [M - C(CH₃)₃]⁺ | Allylic cation formed by loss of a tert-butyl radical. |

| 41 | [C₃H₅]⁺ | Allyl cation | A common fragment in the mass spectra of unsaturated hydrocarbons. |

Infrared (IR) Spectroscopy in Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is characterized by absorptions corresponding to its alkene and alkane functionalities.

The key diagnostic peaks include C-H stretching vibrations for the sp²-hybridized carbons of the diene (typically found just above 3000 cm⁻¹) and the sp³-hybridized carbons of the tert-butyl group (found just below 3000 cm⁻¹). The conjugated carbon-carbon double bond (C=C) stretching vibrations will appear in the 1600-1650 cm⁻¹ region. Additionally, out-of-plane C-H bending vibrations (wagging) in the 700-1000 cm⁻¹ region can provide information about the substitution pattern of the double bonds.

Interactive Table 3: Characteristic Infrared Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3010 - 3100 | C-H Stretch | Vinylic (=C-H) |

| 2850 - 2970 | C-H Stretch | Aliphatic (C-H in tert-butyl) |

| ~1650 and ~1600 | C=C Stretch | Conjugated Diene |

| 1450 - 1470 | C-H Bend | CH₃ (asymmetric) and CH₂ (scissoring) |

| 1365 - 1370 | C-H Bend | CH₃ (symmetric, characteristic of tert-butyl group) |

| 900 - 1000 | C-H Bend | =C-H Out-of-plane bending |

Transient Absorption Spectroscopy in Reaction Kinetics

Transient absorption spectroscopy is a powerful pump-probe technique used to study the kinetics of photochemical and photophysical processes on timescales ranging from femtoseconds to milliseconds. nih.gov This method is ideal for observing short-lived excited states and reaction intermediates that are undetectable by conventional spectroscopic methods. bris.ac.uk

While specific transient absorption studies on this compound are not widely documented, the technique's application to similar conjugated dienes, such as 1,3,5-hexatriene, illustrates its utility. rsc.org In a typical experiment, a pump laser pulse excites the molecule to an electronic excited state. A subsequent, time-delayed probe pulse monitors the changes in absorption of the sample. By varying the delay time between the pump and probe pulses, the formation and decay of transient species can be tracked in real-time. nih.gov

For a conjugated diene like this compound, transient absorption spectroscopy could be used to study:

Excited-State Lifetimes: Determining the lifetime of the singlet and triplet excited states following photoexcitation.

Isomerization Dynamics: Monitoring the kinetics of cis-trans isomerization around the double bonds, a common photochemical reaction for dienes.

Intermediate Identification: Characterizing the absorption spectra of transient intermediates, such as radical cations or other reactive species formed during a photochemical reaction. researchgate.net

For example, studies on related polyenes have used this technique to observe the evolution of excited states and the subsequent structural relaxations and isomerizations that occur on the picosecond to nanosecond timescale. rsc.orgrsc.org The kinetic data obtained from these measurements are crucial for building a comprehensive model of the reaction mechanism. princeton.edu

Computational and Theoretical Chemistry Insights into 5,5 Dimethyl 1,3 Hexadiene

Computational and theoretical chemistry provide powerful tools for understanding the structure, stability, and reactivity of molecules like 5,5-dimethyl-1,3-hexadiene (B1143360). These methods allow for the detailed exploration of reaction mechanisms and the prediction of chemical properties at the atomic level.

Polymerization Chemistry of 5,5 Dimethyl 1,3 Hexadiene

Radical Polymerization Pathways

The radical polymerization of dienes is a fundamental process typically involving initiation, propagation, and termination steps. For 5,5-Dimethyl-1,3-hexadiene (B1143360), the presence of the bulky tert-butyl group at the 5-position introduces considerable steric hindrance, which can affect the propagation rate and the microstructure of the resulting polymer. Research into the radical polymerization of sterically hindered dienes suggests that the reactivity of the monomer can be significantly reduced compared to less substituted dienes.

The general mechanism for the radical polymerization of a 1,3-diene can proceed through 1,2-, 3,4-, and 1,4-addition pathways. In the case of this compound, these pathways would lead to different repeating units within the polymer chain. However, detailed kinetic and mechanistic studies specifically focused on the radical polymerization of this compound are not extensively documented in the literature, making it challenging to provide specific data on the distribution of these microstructures under various reaction conditions. The steric bulk of the gem-dimethyl group is anticipated to influence the regioselectivity of radical attack and the subsequent propagation steps.

Cyclopolymerization Mechanisms

Cyclopolymerization is a process where a monomer containing two or more polymerizable double bonds undergoes an intramolecular cyclization step followed by intermolecular propagation, leading to the formation of cyclic structures within the main polymer chain. For non-conjugated dienes like 1,5-hexadiene (B165246), this mechanism is well-established. While this compound is a conjugated diene, under certain catalytic conditions, it can be expected to undergo a form of cyclopolymerization.

The proposed mechanism would involve the coordination of the diene to a catalyst center, followed by an intramolecular cyclization to form a five-membered ring intermediate. Subsequent insertion of another monomer unit would propagate the polymer chain, incorporating these cyclic structures.

Stereoselective Cyclopolymerization

Stereoselectivity in cyclopolymerization refers to the control over the stereochemistry of the newly formed chiral centers in the cyclic repeating units. Achieving high stereoselectivity is crucial for obtaining polymers with well-defined properties. For the cyclopolymerization of this compound, the stereochemistry of the cyclopentane (B165970) ring (cis or trans) and the tacticity of the main chain would be of interest. The choice of catalyst system is paramount in controlling this stereoselectivity. While specific studies on the stereoselective cyclopolymerization of this compound are scarce, research on analogous dienes suggests that the ligand environment of the metal catalyst plays a critical role in directing the stereochemical outcome.

Catalyst Systems in Cyclopolymerization (e.g., Ziegler-Natta, Metallocene)

Ziegler-Natta and metallocene catalysts are powerful tools for the polymerization of olefins and dienes, often enabling high control over the polymer's microstructure and stereochemistry.

Ziegler-Natta Catalysts: These are typically heterogeneous catalysts based on titanium compounds and organoaluminum co-catalysts. They are known to promote the polymerization of dienes with high stereoselectivity. In the context of this compound, a Ziegler-Natta catalyst could potentially facilitate cyclopolymerization by providing a template for the intramolecular cyclization reaction. The steric hindrance of the monomer would likely influence the coordination and insertion steps.

Metallocene Catalysts: These are homogeneous single-site catalysts that offer even greater control over polymer architecture. The well-defined nature of the active site in metallocene catalysts allows for fine-tuning of the polymerization process by modifying the ligand framework. For the cyclopolymerization of this compound, a metallocene catalyst could be designed to favor the formation of specific cyclic structures and stereoisomers.

| Catalyst Type | Potential Advantages for this compound Polymerization |

| Ziegler-Natta | High activity, potential for stereocontrol. |

| Metallocene | High control over polymer microstructure, tunable ligand environment. |

Formation of Cyclic Polymer Structures (e.g., Poly(methylene-1,3-cyclopentane))

The cyclopolymerization of 1,5-hexadiene is known to produce polymers containing methylene-1,3-cyclopentane units. By analogy, the cyclopolymerization of this compound would be expected to yield a polymer with a substituted cyclopentane ring in the backbone. The resulting structure would be a derivative of poly(methylene-1,3-cyclopentane), with two methyl groups on one of the cyclopentane carbons.

The efficiency of cyclization versus linear propagation would be a critical factor determining the final polymer structure. This is often influenced by monomer concentration and the nature of the catalyst.

Copolymerization Studies

Copolymerization of this compound with other monomers, such as ethylene (B1197577) or styrene (B11656), could lead to the development of new materials with tailored properties. The incorporation of the bulky, cyclic units derived from this compound into a polymer chain could impact its thermal and mechanical properties.

Applications in Advanced Organic Synthesis

Building Block for Complex Molecular Architectures

The quintessential application of 5,5-Dimethyl-1,3-hexadiene (B1143360) in constructing complex carbocyclic skeletons is its participation in the Diels-Alder reaction. wikipedia.org This powerful and widely used reaction involves a [4+2] cycloaddition between a conjugated diene and an alkene (dienophile) to reliably form a six-membered ring. wikipedia.orgmasterorganicchemistry.com The reaction proceeds in a concerted fashion, meaning all bond-forming and bond-breaking occurs in a single step, which allows for a high degree of stereochemical control. wikipedia.org

The reactivity in a Diels-Alder reaction is generally enhanced when the diene possesses electron-donating groups and the dienophile has electron-withdrawing groups. masterorganicchemistry.com The gem-dimethyl group on this compound acts as a weak electron-donating group, influencing the electronic properties of the diene system. More significantly, this bulky group exerts substantial steric hindrance at one end of the diene, which plays a crucial role in directing the regioselectivity of the cycloaddition when reacting with an unsymmetrical dienophile. This allows chemists to favor the formation of a specific constitutional isomer, a critical aspect in the multi-step synthesis of complex target molecules. youtube.com

The product of the Diels-Alder reaction, a substituted cyclohexene (B86901), serves as a versatile intermediate that can be further elaborated through a wide range of chemical transformations, including epoxidation, dihydroxylation, or cleavage of the double bond, to introduce new functional groups and build molecular complexity.

Table 1: Representative Diels-Alder Reaction of this compound This table illustrates a typical reaction, forming a substituted cyclohexene derivative which is a foundational structure for more complex molecules.

| Reactant 1 (Diene) | Reactant 2 (Dienophile) | Product | Reaction Type |

| This compound | Maleic Anhydride | 4,4-dimethyl-cyclohex-1-ene-1,2-dicarboxylic anhydride | [4+2] Cycloaddition |

Synthesis of Heterocyclic Frameworks

The synthesis of heterocyclic frameworks—cyclic compounds containing at least one heteroatom (e.g., nitrogen, oxygen, sulfur)—is a cornerstone of medicinal chemistry. One variation of the Diels-Alder reaction, the Hetero-Diels-Alder reaction, incorporates heteroatoms in either the diene or dienophile to produce heterocyclic rings. wikipedia.org

Despite the potential for this compound to participate in such reactions, its application in the synthesis of heterocyclic frameworks is not widely documented in scientific literature. Its primary and well-established role remains in the formation of carbocyclic systems. The principles of the Hetero-Diels-Alder reaction suggest that this compound could theoretically react with heterodienophiles (such as imines or carbonyl compounds) to form dihydropyrans or other six-membered heterocycles. However, specific research findings detailing these transformations are limited, and this remains a less explored area of the compound's reactivity.

Precursor for Bioactive Molecules and Specialty Chemicals

While derivatives of the similarly named compound 5,5-dimethylcyclohexane-1,3-dione (B117516) are known to be precursors for a wide range of bioactive molecules, the direct application of this compound in this capacity is not extensively reported. researchgate.net Its utility is more pronounced in the field of polymer and materials science.

Conjugated dienes are fundamental monomers for the production of polymers and synthetic rubbers. A structural isomer of the target compound, 2,5-Dimethyl-2,4-hexadiene (B125384), is noted for its use as a precursor for specialty resins, as a cross-linking agent in polymer chemistry, and as an additive for rubbers. nbinno.com By analogy, this compound holds potential as a monomer or co-monomer in polymerization reactions. The resulting polymers would feature pendant vinyl groups that could be used for subsequent cross-linking or functionalization, making it a candidate for creating specialty polymers with tailored properties. Its role as a specialty chemical is primarily as a synthetic intermediate for creating more complex organic molecules, as described in its application as a building block via the Diels-Alder reaction. chiralen.com

Q & A

Q. What are the critical safety protocols for handling 5,5-Dimethyl-1,3-hexadiene in laboratory environments?

Methodological Answer: this compound is classified as extremely flammable (H224) and requires stringent safety measures. Key protocols include:

- Handling: Use inert gas (e.g., nitrogen) during transfer to minimize air exposure (P231 + P232) .

- Storage: Keep in a cool, dry, well-ventilated area away from heat sources (P403 + P235) and sunlight (P410) .

- Emergency Response: In case of inhalation, move to fresh air and seek medical attention (P304 + P340). For skin contact, wash thoroughly with soap and water (P302 + P352) .

- Fire Safety: Use CO₂ or dry chemical extinguishers; avoid water jets due to explosion risks (P371 + P380 + P375) .

Q. How can NMR spectroscopy distinguish stereoisomers of this compound?

Methodological Answer: The compound exists as (Z)- and (E)-isomers ( ). Key NMR strategies include:

- Chemical Shifts: Trans isomers typically exhibit upfield shifts for allylic protons due to reduced steric strain.

- Coupling Constants (J): cis-1,3-dienes show smaller J values (~10–12 Hz) compared to trans configurations (~14–16 Hz) .

- Challenges: Isomer mixtures complicate analysis. Enrich specific isomers via chromatography or low-temperature crystallization before NMR .

Q. What analytical methods resolve structural ambiguities in reactive intermediates derived from this compound?

Methodological Answer: Reactive intermediates (e.g., Diels-Alder adducts) require multi-technique validation:

- GC-MS: Monitor reaction progress and identify volatile intermediates.

- X-ray Crystallography: Resolve regiochemistry for crystalline derivatives.

- DFT Calculations: Predict thermodynamic stability of isomers to corroborate experimental data .

Advanced Research Questions

Q. How do the steric effects of 5,5-dimethyl groups influence regioselectivity in Diels-Alder reactions?

Methodological Answer: The 5,5-dimethyl substituents introduce steric hindrance, favoring endo transition states. Experimental design considerations:

- Dienophile Choice: Electron-deficient dienophiles (e.g., maleic anhydride) enhance reaction rates.

- Solvent Effects: Non-polar solvents (e.g., toluene) improve selectivity by stabilizing bulky intermediates.

- Kinetic vs. Thermodynamic Control: Low temperatures favor kinetic endo products, while higher temperatures may shift to thermodynamically stable exo adducts .

Q. Can this compound act as a ligand in transition metal complexes for catalytic applications?

Methodological Answer: The conjugated diene system can coordinate to metals like iron or palladium. Key steps:

- Synthesis of Tricarbonyl Complexes: React with Fe(CO)₅ under photolytic conditions to form η⁴-diene-Fe(CO)₃ adducts .

- Catalytic Testing: Evaluate activity in hydrogenation or cycloaddition reactions. Monitor turnover frequency (TOF) and enantioselectivity via chiral GC or HPLC.

- XAS/EPR Studies: Probe electronic interactions between the diene and metal center .

Q. What strategies mitigate data contradictions in quantifying this compound’s environmental persistence?

Methodological Answer: Conflicting biodegradation data arise from variable test conditions. Standardized protocols include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.